molecular formula C7H8BrN3O2 B12070273 Methyl 5-bromo-2-hydrazinylnicotinate

Methyl 5-bromo-2-hydrazinylnicotinate

Cat. No.: B12070273
M. Wt: 246.06 g/mol
InChI Key: XHROVBRSNFGKAP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the 5-position and a hydrazine group at the 2-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-hydrazinylnicotinate typically involves the bromination of methyl nicotinate followed by the introduction of the hydrazine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The hydrazine group can be introduced by reacting the brominated intermediate with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydrazinylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-hydrazinylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydrazinylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydrazinylnicotinate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the bromine and hydrazine groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-bromo-2-hydrazinylnicotinate is a compound belonging to the class of hydrazine derivatives, which have garnered significant attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be described by its chemical formula C8H8BrN3OC_8H_8BrN_3O. The presence of the bromine atom and the hydrazine moiety contributes to its potential biological activities. The compound's structural features are essential for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit notable antimicrobial properties. A study published in MDPI highlighted that certain pyridine compounds demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 μg/mL to 31 μg/mL against tested bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Bacterial Strains Tested
This compound12.5Staphylococcus aureus, E. coli
Other derivatives6.25 - 31Various Gram-positive and Gram-negative strains

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A recent investigation demonstrated that compounds featuring hydrazine groups exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds varied significantly, indicating a dose-dependent response .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG26.6
A54912.8
MCF-79.0

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cellular processes. For instance, it may interfere with the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene regulation associated with cancer progression . By inhibiting PRC2 activity, this compound could potentially reactivate tumor suppressor genes, leading to reduced tumor growth.

Case Studies

  • Antimicrobial Efficacy : In a study assessing various hydrazine derivatives, this compound was shown to possess superior antibacterial activity compared to standard antibiotics like amoxicillin, particularly against resistant strains .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate

InChI

InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11)

InChI Key

XHROVBRSNFGKAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)NN

Origin of Product

United States

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